2-butyl-1H-indole
Description
Significance of the Indole (B1671886) Core in Synthetic Organic Chemistry
The indole scaffold is considered a "privileged" structure in medicinal chemistry and drug discovery. e-journals.in Its derivatives are integral to a wide array of pharmaceuticals, including treatments for migraines, inflammation, cancer, and depression. testbook.com The electron-rich nature of the indole ring system makes it highly reactive towards electrophilic substitution, primarily at the C-3 position, allowing for diverse functionalization and the creation of complex molecular architectures. byjus.com This versatility has established the indole core as a fundamental building block for synthetic chemists aiming to develop novel therapeutic agents and biologically active molecules. alfa-chemistry.com
Historical Context of Indole Synthesis Research
The study of indole chemistry originated in the 19th century with research on the dye indigo. The parent compound, indole, was first synthesized in 1866 by Adolf von Baeyer. A pivotal moment in indole chemistry came in 1883 when Emil Fischer developed the Fischer indole synthesis. testbook.combyjus.com This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone derived from an aldehyde or ketone, remains one of the most widely used and effective methods for preparing substituted indoles. byjus.comwikipedia.org Over the last century, numerous other methods have been developed, but the Fischer synthesis continues to be a cornerstone of heterocyclic chemistry, demonstrating the enduring importance of this foundational research. byjus.com
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9,13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYFXKBQNAQDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound: 2 Butyl 1h Indole
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively documented in publicly available literature. However, its fundamental chemical identifiers have been established. The compound is primarily available as a research chemical or a building block for more complex syntheses. synchem.de
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N | synchem.devibrantpharma.com |
| Molecular Weight | 173.26 g/mol | vibrantpharma.com |
| CAS Number | 13228-37-0 | synchem.de |
| Common Synonyms | 2-Butylindole, 2-n-Butylindole | synchem.de |
| Melting Point | Not available | chemsynthesis.com |
| Boiling Point | Not available | chemsynthesis.com |
Synthesis of this compound
The most direct and classical method for preparing this compound is the Fischer indole synthesis. wikipedia.org This process can be carried out as a one-pot reaction, enhancing its efficiency. byjus.com
Reaction Scheme: The synthesis involves the reaction of phenylhydrazine (B124118) with hexanal.
Hydrazone Formation: Phenylhydrazine is condensed with hexanal, typically in a solvent like ethanol, to form the corresponding phenylhydrazone intermediate. alfa-chemistry.com
Acid-Catalyzed Cyclization: The isolated or in-situ generated phenylhydrazone is then heated in the presence of an acid catalyst. byjus.com Common catalysts for this step include Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂). testbook.comwikipedia.org
Rearrangement and Aromatization: The acidic conditions promote a chemsynthesis.comchemsynthesis.com-sigmatropic rearrangement of the protonated hydrazone. byjus.com This is followed by an intramolecular cyclization and the subsequent elimination of an ammonia (B1221849) molecule, leading to the formation of the stable, aromatic indole ring. alfa-chemistry.comwikipedia.org
The final product of this sequence is this compound. The choice of the starting aldehyde, hexanal, is critical as its six-carbon chain provides the necessary butyl group at the C-2 position and the two carbons required for the formation of the pyrrole (B145914) ring portion of the indole nucleus.
Applications and Research Interest
This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis. synchem.de While direct applications of the compound itself are not widely reported, its structural motif is relevant in medicinal chemistry research.
Notably, the indole-2-carboxamide scaffold, which can be derived from 2-alkyl-indoles, has been a key template for developing allosteric modulators of the cannabinoid receptor 1 (CB1). acs.org Research in this area has explored how varying the length of the alkyl chain at different positions on the indole ring impacts binding affinity and modulator activity. Studies have synthesized and tested derivatives with ethyl, propyl, and hexyl groups, and a 3-butyl variant was also prepared, highlighting the relevance of the butyl-indole scaffold in the design of potential therapeutics targeting this receptor. acs.org
One-Pot Synthetic Procedures for Indole Derivatives
One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced reaction times, and minimized waste generation, making them highly desirable for the synthesis of complex organic molecules like indole derivatives. Various one-pot strategies have been developed to construct the indole core, often allowing for the introduction of substituents at specific positions.
A notable approach for synthesizing 2-substituted indoles involves the palladium-catalyzed reaction of 2-haloanilines with terminal alkynes, followed by cyclization. This method can be adapted to introduce alkyl chains at the 2-position. For instance, the reaction of a 2-haloaniline with a terminal alkyne such as 1-hexyne, under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂), in the presence of a co-catalyst like CuI and a base such as triethylamine, can yield 2-alkyl-substituted indoles. While direct synthesis of this compound via this exact route is not explicitly detailed in the literature, the synthesis of 2-pentyl-1H-indole from 2-haloanilines and 1-heptyne (B1330384) has been reported, demonstrating the feasibility of introducing alkyl groups at the 2-position using this methodology.
Table 1: One-Pot Synthesis of 2-Alkyl Indoles via Palladium-Catalyzed Annulation
| Starting Materials | Catalyst/Reagents | Conditions | Product (Yield) | Reference |
| 2-Haloaniline, 1-Heptyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | Reflux, 24 h | 2-Pentyl-1H-indole (68%) | researchgate.net |
| 2-Haloaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | Room temperature, 24 h | 2-Phenyl-1H-indole (moderate to good yields) | researchgate.netnih.gov |
| 2-Iodo-N-mesylarylamines, Terminal alkynes | Cu₂O, DMF | 90-120 °C | 2-Substituted indoles (moderate to high yields) | nih.gov |
| 2-Aminobenzyl phosphonium (B103445) bromide, Aldehydes | Microwave irradiation | One-pot reaction | 2-Substituted indoles (81-97% yields) | acs.orgorganic-chemistry.org |
Other one-pot strategies for indole synthesis include tandem reactions, multicomponent reactions (MCRs), and Fischer indole synthesis variations. For example, tandem hydroformylation-hydrazone formation-Fischer indole synthesis has been employed for tryptamides researchgate.net. Multicomponent reactions, which combine three or more reactants in a single pot, are also valuable for generating diverse indole scaffolds arkat-usa.orgresearchgate.netnih.gov. These methods often leverage the inherent reactivity of indole precursors or intermediates to build the indole ring system efficiently.
Strategies for N1-Substitution with Alkyl Chains (e.g., N-Butyl)
The N1-position of the indole ring is a common site for functionalization, and strategies for N-alkylation are crucial for modifying the properties of indole derivatives. Achieving selective N1-alkylation can be challenging due to the higher nucleophilicity of the C3 position, which often competes for alkylating agents. However, several methods have been developed to favor N1-substitution.
Classical methods for N-alkylation involve deprotonating the indole N-H bond with a strong base (e.g., sodium hydride, n-butyllithium) followed by reaction with an alkyl halide wikipedia.orgbhu.ac.in. While effective, these methods often require anhydrous conditions and can suffer from issues related to reagent toxicity and handling rsc.org.
More modern and milder strategies include:
Catalytic N-Alkylation with Carbonates: The use of catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dialkyl carbonates (e.g., dimethyl carbonate for methylation, dibenzyl carbonate for benzylation) offers an efficient and mild route to N-alkylated indoles. This method proceeds under relatively mild conditions, often with high yields and selectivity for N-alkylation google.com. While not explicitly detailed for butylation, the principle of using dialkyl carbonates as alkylating agents is general.
Copper-Catalyzed N-Alkylation with N-Tosylhydrazones: This method utilizes N-tosylhydrazones, readily prepared from aldehydes or ketones, as alkylating agents in the presence of copper catalysts (e.g., CuI) and a base (e.g., KOH). This approach allows for the introduction of various alkyl and arylalkyl groups at the N1 position, offering a versatile route to a range of N-alkylated indoles rsc.org. The reaction conditions are generally moderate, and the starting materials are accessible.
Palladium-Catalyzed N-Alkylation: Palladium catalysis is widely employed for N-alkylation reactions, including those utilizing the "borrowing hydrogen" methodology. These methods can involve various palladium complexes and ligands, operating under mild conditions and offering good functional group tolerance rsc.org. Some palladium-catalyzed reactions can achieve one-pot synthesis of indole derivatives and N-fused indoles via N-alkylation rsc.org.
Electrochemical N1-Alkylation: Electrochemical methods provide an environmentally benign approach for N1-alkylation, often allowing for the use of alkyl halides as both alkylating and halogenating agents in a single pot without external oxidants or bases rsc.orgrsc.org.
Table 2: Strategies for N1-Alkylation of Indoles
| Method | Alkylating Agent / Precursor | Catalyst / Base | Conditions | Product Type / Yield | Reference |
| Catalytic N-Alkylation with Carbonates | Dimethyl carbonate | DABCO (catalytic) | Mild conditions, 90 °C | N-methyl indoles (quantitative yields) | google.com |
| Dibenzyl carbonate | DABCO (catalytic) | Mild conditions | N-benzyl indoles (quantitative yields) | google.com | |
| Cu-Catalyzed Reductive Cross-Coupling | N-Tosylhydrazones | CuI (cat.), KOH, P(o-Tol)₃ (ligand), Toluene/H₂O | 100 °C, 12 h | N-alkylated indoles (moderate to good yields) | rsc.org |
| Classical N-Alkylation | Alkyl halide | Strong base (e.g., NaH, n-BuLi), DMF/THF | Varies | N-alkyl indoles (high yields, potential for C3 competition) | wikipedia.orgbhu.ac.in |
| Electrochemical N1-Alkylation | Alkyl halide | Electrochemical cell | Undivided cell, no external base/oxidant | N1-alkylated indoles | rsc.orgrsc.org |
| N-alkylation of Indolines/Indoles with Alcohols | Alcohols | Mn catalyst (air/moisture stable) | Solvent-dependent | N- or C3-alkylated indoles | organic-chemistry.org |
| Pd-catalyzed N-alkylation (Borrowing Hydrogen) | Alcohols | Pd catalyst (e.g., PdCl₂), Ligands (e.g., dppe) | THF/DMF mixture | Indoles and N-fused indoles | rsc.org |
These methods provide a robust toolkit for synthesizing N-alkylated indole derivatives, including the potential for N-butylation of this compound or its precursors.
Compound List:
this compound
Indole
2-pentyl-1H-indole
N-methyl-5-bromoindole
N-benzyl-5-bromoindole
N-(1-phenylethyl)indole
1-heptyne
Phenylacetylene
2-haloaniline
N-tosylhydrazone
Dimethyl carbonate
Dibenzyl carbonate
Tryptophan
N,N-dimethyltryptamine
Tryptamides
2-substituted indoles
N-alkylated indoles
N-fused indoles
Indolo[2,3-b]indoles
Thiazino[2,3,4-hi]indole derivatives
4-(imidazol-1-yl)indole derivatives
N-fused quinolone-4 tetracyclic scaffolds
2-amino-indole-3-carboxamides
Reactivity and Chemical Transformations of 2 Butyl 1h Indole Derivatives
Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System
The indole ring is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution. The preferred site of attack is the C3 position, as the resulting cationic intermediate (Wheland intermediate) can be stabilized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.comstackexchange.com For 2-butyl-1H-indole, the C2 position is blocked, further reinforcing the high regioselectivity for substitution at C3.
Key Electrophilic Aromatic Substitution Reactions:
Halogenation: The halogenation of indoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are mild and effective reagents for the introduction of bromine or chlorine at the C3 position of the indole ring. acs.org
Nitration: Direct nitration of indoles with strong acids like a nitric/sulfuric acid mixture can lead to polymerization and oxidation. researchgate.net Therefore, milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or tetramethylammonium (B1211777) nitrate with trifluoroacetic anhydride (B1165640) are preferred to achieve regioselective nitration at the C3 position. researchgate.netacs.org In the case of 2-alkylindoles, nitration under acidic conditions can sometimes lead to substitution on the benzene ring, for example at the C5 position, due to the protonation of the C3 position which deactivates the pyrrole (B145914) ring towards further electrophilic attack. researchgate.net
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole nucleus. It is a mild and efficient method that utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). rsc.orgbeilstein-journals.orgnih.gov The reaction proceeds through an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the electron-rich C3 position of the indole. beilstein-journals.org
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, this compound), an aldehyde (commonly formaldehyde), and a secondary amine (such as dimethylamine). solubilityofthings.comlibretexts.org This reaction results in the aminomethylation of the indole at the C3 position, yielding a "Mannich base." solubilityofthings.comsci-hub.se These bases are valuable synthetic intermediates.
Friedel-Crafts Acylation: This reaction introduces an acyl group to the indole ring, typically at the C3 position. It is carried out using an acyl halide or anhydride in the presence of a Lewis acid catalyst. stackexchange.com However, strong Lewis acids can cause polymerization of the indole. Milder conditions are therefore preferred for the acylation of indoles.
| Reaction | Typical Reagents | Major Product (Position of Substitution) | Reference |
|---|---|---|---|
| Halogenation | NBS, NCS | C3 | acs.org |
| Nitration (mild conditions) | Benzoyl nitrate | C3 | researchgate.net |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | rsc.orgbeilstein-journals.org |
| Mannich Reaction | CH₂O, R₂NH | C3 | solubilityofthings.com |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C3 | stackexchange.com |
Nucleophilic Reactivity and Additions
While the indole nucleus is inherently electron-rich and thus more reactive towards electrophiles, nucleophilic reactions can occur under specific conditions. These reactions often involve the deprotonation of the N-H group or the introduction of electron-withdrawing groups onto the indole ring to facilitate nucleophilic attack.
N-H Acidity and N-Alkylation/N-Acylation: The N-H proton of the indole ring is weakly acidic and can be removed by a strong base to generate an indolyl anion. This anion is a potent nucleophile and can readily react with various electrophiles.
N-Alkylation: Reaction with alkyl halides or other alkylating agents results in the formation of N-alkylindoles. The regioselectivity (N-1 versus C-3 alkylation) can be influenced by the reaction conditions, such as the base, solvent, and counter-ion. clockss.org
N-Acylation: Treatment with acylating agents like acyl chlorides or anhydrides yields N-acylindoles. nih.gov This transformation is often used as a method to protect the indole nitrogen during subsequent reactions.
Nucleophilic Addition to Activated Indoles: The introduction of strong electron-withdrawing groups, such as a nitro or sulfonyl group, at the C2 or C3 positions can activate the indole ring towards nucleophilic attack. For example, 2-(phenylsulfonyl)-1H-indole derivatives have been shown to undergo nucleophilic addition with organocuprates at the C3 position. sci-hub.se
Radical Reactions and Oxidative Coupling Processes
The indole nucleus can participate in radical reactions, often leading to dimerization or the introduction of new functional groups. Oxidative coupling reactions are a prominent class of such transformations.
Oxidative Dimerization: In the presence of an oxidizing agent, 2-alkylindoles can undergo oxidative dimerization to form 3,3'-biindolyl scaffolds. lumenlearning.com These reactions can be catalyzed by transition metals like palladium. lumenlearning.com
Oxidative Cross-Dehydrogenative Coupling (CDC): This powerful strategy allows for the formation of C-C bonds by the formal removal of two hydrogen atoms from two different C-H bonds. Indoles, including 2-alkyl derivatives, can act as nucleophilic partners in CDC reactions, coupling with a variety of C-H nucleophiles to form complex molecules. nih.govnih.gov These reactions can lead to the formation of 2,2-disubstituted indolin-3-ones through a dearomative process. nih.gov
Radical Addition to Alkenes: Radicals generated from aldehydes can add to styrenes in the presence of a photoredox catalyst, and the resulting intermediate can be trapped by N-alkylindoles acting as nucleophiles. acs.orgnih.gov This process allows for the difunctionalization of alkenes.
Cycloaddition Reactions and Ring Expansion
The C2=C3 double bond of the indole ring can participate in cycloaddition reactions, although the aromaticity of the system makes these reactions less common than for simple alkenes.
[4+2] Cycloaddition (Diels-Alder Reaction): While the indole nucleus itself is not a typical diene for Diels-Alder reactions, certain indole derivatives can participate in such transformations. For instance, 3-vinylindoles can act as dienes in [4+2] cycloaddition reactions. core.ac.uk
[5+2] Cycloaddition: Dearomative [5+2] cycloaddition reactions of indoles with oxidopyrylium ylides have been reported, leading to the formation of highly functionalized cyclohepta[b]indoles. nih.gov
Ring Expansion: Under specific conditions, the indole ring can undergo expansion to form quinoline (B57606) derivatives.
Functional Group Interconversions on Alkyl and Indole Moieties
Functional group interconversions on both the butyl side chain and the indole nucleus of this compound derivatives allow for the synthesis of a wide array of new compounds.
On the Butyl Side Chain: The butyl group offers sites for functionalization, although these reactions are less common than modifications to the indole ring. Radical halogenation could potentially introduce a halogen onto the alkyl chain, which could then be subjected to nucleophilic substitution.
On the Indole Moiety:
N-Alkylation and N-Acylation: As discussed in section 3.2, the nitrogen atom can be readily alkylated or acylated. clockss.orgnih.gov The N-acyl group can serve as a protecting group and can be removed under basic conditions.
Reduction of the Pyrrole Ring: The pyrrole ring of the indole nucleus can be selectively reduced to an indoline (B122111) under various conditions, such as catalytic hydrogenation. clockss.org
Conversion of Functional Groups on the Ring: Functional groups introduced onto the indole ring via electrophilic substitution can be further transformed. For example, a C3-formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. A nitro group can be reduced to an amino group, which can then be further functionalized.
| Starting Moiety | Transformation | Product Moiety | Typical Reagents |
|---|---|---|---|
| N-H | N-Alkylation | N-Alkyl | Alkyl halide, Base |
| N-H | N-Acylation | N-Acyl | Acyl chloride/anhydride |
| Pyrrole Ring | Reduction | Indoline Ring | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| C3-Formyl | Oxidation | C3-Carboxylic Acid | Oxidizing agents (e.g., KMnO₄) |
| C3-Nitro | Reduction | C3-Amino | Reducing agents (e.g., Sn/HCl, H₂/Pd) |
Mechanistic Investigations of 2 Butyl 1h Indole Synthesis and Transformations
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for dissecting complex reaction mechanisms at a molecular level. whiterose.ac.uk These methods provide deep insights into the energetics and geometries of molecules throughout a reaction, clarifying pathways that are often difficult to probe experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of indole (B1671886) chemistry, DFT calculations are employed to map out potential energy surfaces for synthetic and transformational reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction pathway. whiterose.ac.uknih.gov
Key aspects analyzed through DFT include:
Transition State (TS) Analysis: Identifying the geometry and energy of transition states allows for the calculation of activation energy barriers (ΔG≠). Lower activation barriers indicate more kinetically favorable reactions. For instance, studies on cycloaddition reactions have used DFT to show that reaction barriers can be significantly lower for certain pathways, explaining the observed product distribution. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. tandfonline.com The energy and localization of these orbitals indicate the nucleophilic and electrophilic centers of a molecule. For indole derivatives, the HOMO is typically localized on the pyrrole (B145914) ring, explaining its high reactivity toward electrophiles, particularly at the C3 position. researchgate.net
DFT studies often utilize specific functionals and basis sets to achieve a balance between computational cost and accuracy. The B3LYP functional, for example, is commonly used for organic molecules, including indole derivatives, to calculate properties like heats of formation and orbital energies. tandfonline.com
Table 1: Common Parameters in DFT Analysis of Indole Derivatives
| Parameter | Description | Typical Application in Indole Chemistry |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97XD are commonly used for accuracy in organic reactions. nih.gov |
| Basis Set | Describes the atomic orbitals used in the calculation. | 6-31G*, 6-311++G(d,p), LANL2DZ (for metals) provide a good balance of accuracy and cost. nih.govtandfonline.com |
| Solvation Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) is frequently used to simulate solvent effects. |
| Calculated Properties | Energies, geometries, vibrational frequencies, orbital shapes. | Determine reaction pathways, activation energies, and spectroscopic properties. researchgate.net |
The nature and position of substituents on the indole ring profoundly impact its reactivity and the regioselectivity of its transformations. The C2 position is electronically significant; while the C3 position is generally the most nucleophilic and favored site for electrophilic substitution, a substituent at C2 modulates this reactivity. researchgate.net
A butyl group at the C2 position is an electron-donating group (EDG) through an inductive effect. This has several consequences:
Enhanced Nucleophilicity: The butyl group increases the electron density of the indole ring system, further activating it towards electrophilic attack compared to unsubstituted indole.
Steric Hindrance: The butyl group provides steric bulk at the C2 position. This can hinder the approach of reagents to the C2 position or the adjacent N1 position, thereby enhancing the selectivity for reactions at the C3 position.
Directing Electrophilic Attack: While C3 remains the primary site of attack, the C2-butyl group reinforces this preference. For electrophilic substitution, the attack at C3 leads to a more stable carbocation intermediate, as the positive charge can be delocalized over the nitrogen atom and the benzene (B151609) ring. The electron-donating nature of the C2-butyl group further stabilizes this intermediate.
In contrast, placing an electron-withdrawing group (EWG) at the C2 position would decrease the nucleophilicity of the ring, making electrophilic substitution reactions more difficult. The electronic properties of substituents at various positions have been shown to be critical in determining the biological activity and reaction outcomes of indole derivatives. nih.govnih.gov For example, studies on the synthesis of 3-nitroindoles show that substituents at the C2 position, whether electron-donating or withdrawing, allow the reaction to proceed smoothly, indicating that the primary electronic character is dictated by the indole core itself, though yields can be affected. nih.gov
Table 2: Influence of C2-Substituent on Indole Reactivity
| C2-Substituent | Electronic Effect | Impact on Reactivity | Example Reaction |
|---|---|---|---|
| -H (Indole) | Neutral | Baseline reactivity, strong C3 nucleophilicity. | Friedel-Crafts alkylation at C3. researchgate.net |
| -Butyl (Alkyl) | Electron-Donating (Inductive) | Increases ring nucleophilicity, enhances C3 selectivity. | Electrophilic nitration, primarily at C3. nih.gov |
| -Phenyl (Aryl) | Electron-Withdrawing (Inductive) / Donating (Resonance) | Modulates reactivity based on conditions, can direct reactions. | Bischler-Mohlau indole synthesis. nih.gov |
| -COOEt (Ester) | Electron-Withdrawing | Decreases ring nucleophilicity, makes electrophilic attack harder. | Requires harsher conditions for electrophilic substitution. |
Experimental Mechanistic Probes and Intermediates Characterization
While computational studies provide theoretical frameworks, experimental investigations are essential for validating proposed mechanisms and identifying transient species. Several techniques are employed to probe the mechanisms of indole synthesis and transformations.
Isotopic Labeling: This powerful technique involves incorporating isotopes (e.g., ¹³C, ²H/D) at specific positions in a reactant and tracking their location in the products. This provides definitive evidence for bond-forming and bond-breaking steps and can distinguish between different mechanistic pathways. For example, a ¹³C labeling study was instrumental in elucidating the mechanism of the Bischler-Mohlau indole synthesis, confirming a pathway involving an imine intermediate and a 1,2-aryl shift. nih.gov
Deuterium Quenching: Reactions can be quenched with a deuterium source, such as D₂O, at various time points. The position and extent of deuterium incorporation can reveal the presence and location of carbanionic or other reactive intermediates. This method has been used to investigate the deprotonation steps in the synthesis of 2-substituted indoles. rsc.org
Intermediate Trapping and Spectroscopic Analysis: In some cases, reaction intermediates can be trapped by reacting them with a specific reagent or can be isolated if they are sufficiently stable. Modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are then used to determine their structure. researchgate.net For example, in the one-pot synthesis of 1-alkoxyindoles, the proposed 1-hydroxyindole intermediates were central to understanding the reaction pathway. mdpi.com
Table 3: Common Experimental Probes for Studying Indole Reaction Mechanisms
| Technique | Principle | Information Gained |
|---|---|---|
| Isotopic Labeling | Incorporate and track isotopes (e.g., ¹³C, D) through a reaction. | Confirms bond formations/cleavages and skeletal rearrangements. nih.gov |
| Crossover Experiments | Run a reaction with two similar but distinguishable substrates. | Determines if a reaction is intramolecular or intermolecular. |
| Kinetic Studies | Measure reaction rates under varying conditions (concentration, temperature). | Helps determine the rate-determining step and reaction order. |
| Intermediate Trapping | Add a reagent to intercept and react with a proposed intermediate. | Provides evidence for the existence of transient species. |
| In-situ Spectroscopy | Monitor the reaction mixture over time using techniques like NMR or IR. | Allows for the direct observation of intermediates and product formation. |
Stereochemical Aspects of Indole Transformations
Stereochemistry is a critical aspect of molecular science, as the three-dimensional arrangement of atoms can dramatically alter a molecule's biological activity and physical properties. In indole chemistry, transformations can create new stereocenters, and the stereochemical outcome is often influenced by the existing molecular framework.
For 2-butyl-1H-indole, while the molecule itself is achiral, reactions at the C3 position can generate a new stereocenter. The steric bulk of the C2-butyl group can play a role in directing the facial selectivity of an incoming reagent. For example, in a reaction where an electrophile adds to the C3 position, the butyl group may sterically hinder one face of the indole ring, leading to a preferential attack from the less hindered face. This can result in a diastereomeric or enantiomeric excess of one stereoisomer.
The absolute configuration of products is often unambiguously determined using techniques like X-ray crystallography. whiterose.ac.uk For instance, in a gold(I)-catalyzed coupling reaction to form C3-vinyl indoles, X-ray diffraction was used to confirm the Z-stereoisomer as the major product. whiterose.ac.uk The study of different stereoisomers is vital, as they can exhibit significantly different biological effects and toxicokinetic properties. science.gov
Table 4: Factors Influencing Stereoselectivity in Indole Transformations
| Factor | Description | Mechanism of Control |
|---|---|---|
| Chiral Catalysts | Use of a catalyst that is itself chiral. | The catalyst forms a chiral environment around the substrate, favoring one transition state over another. |
| Substrate Control | An existing stereocenter in the indole substrate directs the stereochemistry of a new center. | Steric hindrance or electronic effects from the existing chiral moiety guide the approach of the reagent. |
| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a reaction. | The auxiliary blocks one face of the molecule or chelates with reagents to force a specific approach. |
| Reagent Control | Use of a chiral reagent that delivers a group stereoselectively. | The inherent chirality of the reagent itself determines the stereochemical outcome of the addition. |
Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 2 Butyl 1h Indole Compounds
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing highly accurate mass measurements. For 2-butyl-1H-indole (molecular formula C₁₂H₁₅N), HRMS can confirm its exact molecular weight, typically measured as a protonated molecule ([M+H]⁺) or molecular ion (M⁺). The calculated exact mass for [M+H]⁺ of this compound is approximately 174.1337 Da. HRMS measurements that closely match this theoretical value provide strong evidence for the correct molecular formula.
Beyond molecular formula determination, HRMS is also crucial for studying fragmentation pathways. When subjected to ionization and fragmentation (e.g., via Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI), this compound will break down into characteristic fragment ions. These fragments provide insights into the molecule's structure, particularly the location of the butyl substituent and the integrity of the indole (B1671886) core. Common fragmentation patterns for alkyl-substituted indoles involve the cleavage of the alkyl chain.
Table 1: Representative HRMS Fragmentation Patterns for this compound (Expected)
| Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |
| 174.1337 | - | Protonated molecule ([M+H]⁺) |
| 118.0813 | 56.0524 | Loss of C₄H₈ (e.g., butene) |
| 117.0735 | 57.0602 | Loss of C₄H₉ (butyl radical) |
| 104.0605 | 70.0732 | Loss of C₅H₁₀ (e.g., pentene) |
| 93.0551 | 81.0786 | Loss of C₆H₉ (e.g., butyl-related fragment) |
Note: Specific fragmentation patterns can vary depending on the ionization technique and instrument parameters. The m/z values are calculated exact masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR provide complementary information about the number, type, and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: For this compound, ¹H NMR spectroscopy reveals the presence and environment of all hydrogen atoms. The indole NH proton typically appears as a broad singlet in the downfield region (around δ 8.1-8.3 ppm) orgsyn.orgmdpi.com. The proton at the C-3 position of the indole ring is usually observed as a singlet around δ 6.2-6.3 ppm mdpi.com. The aromatic protons of the indole ring (H-4, H-5, H-6, H-7) appear as complex multiplets in the δ 7.0-7.7 ppm region, with their specific chemical shifts and splitting patterns influenced by the substitution pattern orgsyn.orgmdpi.com. The butyl chain protons exhibit characteristic signals: the methylene (B1212753) group directly attached to C-2 (C1') appears as a triplet around δ 2.7-2.8 ppm, while the subsequent methylene groups (C2', C3') and the terminal methyl group (C4') show signals in the aliphatic region (δ ~1.0-1.8 ppm), with distinct multiplicities (triplets, multiplets) corresponding to their neighboring protons orgsyn.orgmdpi.com.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton. The indole ring carbons typically resonate in the aromatic region (δ 110-145 ppm) orgsyn.orgmdpi.com. Specifically, C-2, which is substituted with the butyl group, is expected to appear around δ 110.4 ppm, while C-3, bearing no substituents, is found around δ 98.9 ppm mdpi.com. The quaternary carbons of the indole ring (C-3a, C-7a) and the substituted carbons (C-4 to C-7) will also have characteristic chemical shifts orgsyn.orgmdpi.com. The butyl chain carbons will show distinct signals: the carbon alpha to the indole ring (C1') around δ 28.6 ppm, followed by other methylene carbons (C2', C3') at approximately δ 22.4 ppm and δ 31.5 ppm, and the terminal methyl carbon (C4') around δ 13.7 ppm mdpi.com.
Table 2: ¹H and ¹³C NMR Data for this compound (Representative Values)
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity / Type | Source of Analogy |
| ¹H NMR | |||
| Indole NH | 8.1-8.3 | s, br | orgsyn.orgmdpi.com |
| H-3 | 6.2-6.3 | s | mdpi.com |
| H-4 | 7.1-7.2 | m | orgsyn.orgmdpi.com |
| H-5 | 7.2-7.3 | m | orgsyn.orgmdpi.com |
| H-6 | 7.3-7.4 | m | orgsyn.orgmdpi.com |
| H-7 | 7.5-7.7 | m | orgsyn.orgmdpi.com |
| Butyl C1' | 2.7-2.8 | t (J ≈ 7.5 Hz) | orgsyn.orgmdpi.com |
| Butyl C2' | 1.6-1.8 | m | orgsyn.orgmdpi.com |
| Butyl C3' | 1.3-1.5 | m | orgsyn.orgmdpi.com |
| Butyl C4' | 0.9-1.0 | t (J ≈ 7.5 Hz) | orgsyn.orgmdpi.com |
| ¹³C NMR | |||
| C-2 | 110.4 | C | mdpi.com |
| C-3 | 98.9 | CH | mdpi.com |
| C-3a | 118.6 | C | mdpi.com |
| C-4 | 119.4 | CH | mdpi.com |
| C-5 | 120.6 | CH | mdpi.com |
| C-6 | 128.5 | CH | mdpi.com |
| C-7 | 130.3 | CH | mdpi.com |
| C-7a | 137.5 | C | mdpi.com |
| Butyl C1' | 28.6 | CH₂ | mdpi.com |
| Butyl C2' | 22.4 | CH₂ | mdpi.com |
| Butyl C3' | 31.5 | CH₂ | mdpi.com |
| Butyl C4' | 13.7 | CH₃ | mdpi.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by analyzing its vibrational modes. For this compound, FT-IR can confirm key structural features.
The indole N-H stretching vibration is typically observed as a moderately strong, broad band in the region of 3300-3400 cm⁻¹ researchgate.netiucr.orgacs.org. The presence of the butyl group introduces aliphatic C-H stretching vibrations, usually appearing as multiple sharp bands in the 2850-2970 cm⁻¹ range iucr.orgacs.org. Aromatic C-H stretching vibrations from the indole ring are expected just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹) iucr.orgacs.org. The indole ring system also exhibits characteristic C=C stretching vibrations, typically found in the 1500-1610 cm⁻¹ region, and C-N stretching vibrations which can be observed in the fingerprint region, often around 1200-1350 cm⁻¹ iucr.orgacs.org.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group / Vibration | Wavenumber (cm⁻¹) | Intensity/Description | Source of Analogy |
| N-H Stretch (Indole) | 3300-3400 | Broad, medium-strong | researchgate.netiucr.orgacs.org |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | iucr.orgacs.org |
| C-H Stretch (Aliphatic) | 2850-2970 | Strong, multiple bands | iucr.orgacs.org |
| C=C Stretch (Aromatic Ring) | 1500-1610 | Medium | iucr.orgacs.org |
| C-N Stretch (Indole) | 1200-1350 | Medium | iucr.org |
Advanced Chromatographic Methods in Reaction Monitoring and Purification (e.g., LC-MS)
Advanced chromatographic techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS), are vital for monitoring the progress of synthetic reactions and ensuring the purity of the final product. LC-MS allows for the separation of reaction components based on their polarity and retention time, followed by immediate mass spectrometric detection.
In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of intermediates and the final product. By analyzing the chromatogram and mass spectra at different time points, chemists can optimize reaction conditions, identify potential side products, and determine the reaction endpoint. Furthermore, LC-MS is instrumental in purification processes. After chromatographic separation (e.g., column chromatography), LC-MS can confirm the purity of isolated fractions by detecting any co-eluting impurities. This technique is highly sensitive and specific, making it an efficient tool for quality control in organic synthesis mdpi.combohrium.commdpi.com.
Compound List:
this compound
3-ethylindole orgsyn.org
tert-Butyldimethylsilyl indole derivatives orgsyn.org
2-Hexyl-1H-indole mdpi.com
tert-butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate
tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate
Role of 2 Butyl 1h Indole Structural Motifs in the Synthesis of Complex Organic Molecules
Indole (B1671886) as a Versatile Building Block in Heterocyclic Chemistry
The indole nucleus itself is a cornerstone of heterocyclic chemistry, readily participating in a multitude of transformations that allow for the creation of diverse molecular structures. The reactivity of the indole ring is primarily governed by its electron-rich nature, making it susceptible to electrophilic substitution, predominantly at the C-3 position, and to a lesser extent, at the C-2 position. When a substituent, such as a butyl group, is present at the C-2 position, it can influence the regioselectivity and reactivity of subsequent reactions. For instance, 2-substituted indoles can serve as precursors for 2,2-disubstituted indoxyls through nucleophilic coupling with 2-alkoxyindoxyl intermediates, a transformation that demonstrates broad scope in terms of both indole substitution and nucleophile identity nih.gov. The presence of a 2-alkyl group, like the butyl moiety, is tolerated in these reactions, highlighting the adaptability of the indole core for functionalization nih.gov. Furthermore, indole derivatives are frequently employed in multicomponent reactions (MCRs), which are highly efficient for building molecular complexity in a single step rsc.org. These MCRs, often catalyzed by transition metals or Lewis acids, can lead to the formation of diverse indole-containing heterocycles, underscoring the indole's role as a versatile scaffold rsc.orgnih.gov.
Construction of Fused Polycyclic Systems
The indole moiety is frequently incorporated into fused polycyclic systems, which are prevalent in many biologically active natural products and pharmaceuticals. The construction of these complex ring systems often leverages the inherent reactivity of the indole core and its substituents. For example, indole-2-carboxamide derivatives have been identified as key precursors for the synthesis of diversely substituted polycyclic indole structures through intramolecular and intermolecular cyclization reactions rsc.org. These reactions can lead to fused indole ring systems, expanding the structural diversity accessible from indole building blocks rsc.org.
Transition-metal-catalyzed reactions, particularly those involving rhodium(III), have emerged as powerful tools for synthesizing indole-fused polycycles. These methods often utilize C-H activation and annulation strategies to efficiently construct complex frameworks acs.orgnih.govresearchgate.net. For instance, Rh(III)-catalyzed direct C–H functionalization and benzannulation protocols are highly effective for generating indole-fused polycyclic molecules acs.orgresearchgate.net. Such strategies can lead to 1–2, 2–3, and 3–4-fused indole systems, demonstrating the capacity of indole derivatives to form intricate fused structures acs.orgresearchgate.net. Palladium catalysis also plays a significant role in constructing fused indole systems, for example, through sequential Heck reactions, C-H activation, and amination, or through decarboxylative cascade cyclizations of indole-containing precursors researchgate.netorganic-chemistry.org. These methods showcase the ability to assemble complex fused ring architectures with high efficiency and selectivity, often incorporating the indole unit as a central structural element researchgate.netorganic-chemistry.org.
Intermediates in Total Synthesis of Complex Organic Architectures
The 2-butyl-1H-indole structural motif, or related 2-substituted indoles, frequently serve as crucial intermediates in the total synthesis of complex organic molecules, including natural products and pharmacologically relevant compounds. The ability to introduce specific substituents at the 2-position, such as the butyl group, allows for tailored synthetic strategies. For instance, a general method has been developed to transform readily available 2-substituted indoles into 2,2-disubstituted indoxyls, which are then utilized in the concise total syntheses of alkaloids like brevianamide (B1173143) A and trigonoliimine C nih.govrsc.org. This approach tolerates 2-alkyl substituents, making it applicable to compounds like this compound nih.gov.
The synthesis of natural alkaloids often relies on indole intermediates. For example, a convenient synthetic method for 2-substituted indoles has been applied to the total synthesis of the natural alkaloid borrerine (B1196032) clockss.orgresearchgate.net. Furthermore, indole derivatives are key building blocks in the synthesis of various complex alkaloids. The Fischer indole synthesis, a classic method for indole formation, continues to be adapted for the synthesis of indole-containing natural products, with indole intermediates being central to these routes rsc.org. The ability to functionalize the indole ring at various positions, including the 2-position, provides synthetic chemists with the flexibility to construct the intricate carbon frameworks characteristic of many natural products nih.govjpionline.org. For example, tert-butyl 1H-indole-2-carboxylate is recognized as a crucial building block in the synthesis of complex organic molecules, particularly indole derivatives found in pharmaceuticals . Similarly, ethyl 5-butyl-1H-indole-2-carboxylate is listed as a heterocyclic building block, indicating its availability and potential use in synthetic endeavors bldpharm.com.
Future Perspectives and Emerging Research Avenues in 2 Butyl 1h Indole Chemistry
Development of Sustainable and Green Synthetic Protocols
The drive towards environmentally benign chemical processes is a paramount concern in modern synthesis. For indole (B1671886) derivatives, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Future research will likely focus on expanding the repertoire of green methodologies applicable to the synthesis and modification of 2-butyl-1H-indole and its analogues.
Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by obviating the need for external oxidants or reductants, often operating under mild conditions rsc.org. Developing electrochemical strategies for the direct construction or functionalization of the this compound core could provide atom-economical and environmentally friendly pathways.
Biocatalysis and Organocatalysis: The use of enzymes or small organic molecules as catalysts presents opportunities for highly selective transformations under mild conditions, often in aqueous media beilstein-journals.org. Future work may explore biocatalytic or organocatalytic approaches for introducing the butyl group at the C2 position or for functionalizing other positions of the indole ring in a sustainable manner.
Flow Chemistry and Microwave Irradiation: Continuous flow reactors and microwave irradiation techniques offer advantages in terms of reaction speed, efficiency, and control, contributing to greener synthetic processes tandfonline.comtandfonline.com. Adapting these technologies for the synthesis of this compound could lead to more efficient and scalable production methods.
Solvent-Free and Water-Based Reactions: Minimizing or eliminating the use of hazardous organic solvents by employing water as a reaction medium or by conducting reactions under solvent-free conditions represents a significant green chemistry objective beilstein-journals.orgopenmedicinalchemistryjournal.comresearchgate.net. Research into such protocols for this compound synthesis would align with these sustainability goals.
Table 1: Emerging Green Synthesis Approaches for Indole Derivatives
| Approach | Key Features | Representative Reference |
| Electrochemical Synthesis | Mild conditions, no external oxidants/reductants, sustainable | rsc.org |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | beilstein-journals.org |
| Organocatalysis | Metal-free, tunable selectivity, mild conditions | beilstein-journals.org |
| Microwave Irradiation | Rapid reactions, enhanced efficiency, energy saving | tandfonline.comtandfonline.com |
| Solvent-Free Reactions | Reduced waste, simplified work-up, cost-effective | beilstein-journals.orgopenmedicinalchemistryjournal.comresearchgate.net |
| Water as Solvent | Non-toxic, readily available, environmentally benign | openmedicinalchemistryjournal.comresearchgate.net |
Novel Catalytic Systems for Regioselective Functionalization
Achieving precise control over the site of functionalization on the indole ring remains a key challenge. The development of novel catalytic systems capable of regioselective transformations is crucial for accessing diverse and complex indole derivatives, including those with modifications on the butyl chain or specific positions of the indole core.
C-H Activation Strategies: Transition metal-catalyzed C-H activation has revolutionized organic synthesis by enabling direct functionalization of inert C-H bonds rsc.orgnih.govjpionline.orgacs.orgresearchgate.netnih.govbeilstein-journals.org. Future research could focus on developing catalytic systems (e.g., using Rh, Ru, Pd, Cu) that specifically target and functionalize the C-H bonds of the butyl group or specific positions (C4, C5, C6, C7) of the indole nucleus in this compound, potentially using directing groups or exploiting inherent substrate electronic properties.
Asymmetric Catalysis: For the synthesis of chiral indole derivatives, the development of enantioselective catalytic systems is vital. This includes asymmetric hydrogenation, C-H functionalization, and Friedel-Crafts reactions, which can introduce chirality into the molecule with high stereocontrol chinesechemsoc.orgresearchgate.netx-mol.netresearchgate.net. Future efforts may aim to apply these methodologies to create chiral variants of this compound or its derivatives.
Dual Catalysis and Cascade Reactions: Combining multiple catalytic steps into a single operation can significantly enhance synthetic efficiency. Future research may explore cascade reactions or dual catalytic systems that can simultaneously functionalize different parts of the this compound molecule or construct more complex fused ring systems.
Table 2: Catalytic Systems for Regioselective Indole Functionalization
| Catalyst Type | Targeted Position(s) | Key Reaction Type(s) | Representative Reference |
| Ruthenium (Ru) | C4, C5 | Direct diamidation, C-H functionalization | rsc.org |
| Palladium (Pd) | C4, C5, C2, C3, N1 | Direct arylation, alkenylation, C-H functionalization | nih.govbeilstein-journals.org |
| Rhodium (Rh) | C6, C7, N1 | C-H alkylation, annulation, carbene insertion | acs.orgresearchgate.net |
| Copper (Cu) | Various | Annulation, Friedel-Crafts, C-H functionalization | researchgate.netbohrium.com |
| Organocatalysts | Various | Friedel-Crafts, asymmetric reactions | beilstein-journals.org |
| Transition Metals | C-H bonds | General C-H activation and functionalization | jpionline.org |
Integration of Machine Learning in Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling predictive modeling and optimization of complex reactions. For indole chemistry, ML offers powerful tools to accelerate the discovery of new synthetic routes and optimize reaction conditions.
Predictive Modeling of Reactivity and Selectivity: ML models can be trained on large datasets of indole reactions to predict reaction outcomes, including regioselectivity and stereoselectivity, for new substrates or conditions x-mol.netresearchgate.netfrancis-press.comacs.org. This could significantly reduce the experimental effort required to find optimal conditions for the synthesis or functionalization of this compound.
Automated Reaction Optimization: AI-driven platforms can automate the optimization of reaction parameters (temperature, catalyst loading, solvent, reaction time) to maximize yield and selectivity. Applying these tools to indole synthesis protocols could streamline process development acs.org.
Discovery of Novel Synthetic Pathways: ML algorithms can explore vast chemical space to propose new synthetic routes or identify unexpected reaction pathways for indole derivatives, potentially uncovering novel methods for synthesizing or modifying this compound researchgate.netacs.org.
Table 3: Machine Learning Applications in Indole Chemistry
| ML Application Area | Specific Task | ML Model/Approach | Representative Reference |
| Reaction Prediction | Predicting energy barrier and selectivity | Random Forest (RF), Kernel Ridge Regression (KRR), etc. | francis-press.com |
| Enantioselectivity Prediction | Predicting % ee in asymmetric catalysis | Random Forest Regression, Support Vector Regression (SVR) | x-mol.netresearchgate.net |
| Synthesis Planning | Retrosynthetic analysis, reaction discovery | Data-driven algorithms, deep learning | acs.orgacs.org |
| Reaction Condition Optimization | Identifying optimal reaction parameters | Active learning, automated optimization | acs.org |
Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding
Elucidating reaction mechanisms is critical for rational design and optimization of synthetic methodologies. Advanced spectroscopic techniques and computational chemistry play indispensable roles in providing detailed insights into reaction pathways, transition states, and electronic properties.
Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool for investigating reaction mechanisms, calculating energy barriers, and understanding regioselectivity in indole functionalization reactions rsc.orgresearchgate.netresearchgate.net. Future studies will likely employ DFT to model the specific reaction pathways involved in the synthesis and modification of this compound, providing a theoretical basis for experimental observations.
Advanced Spectroscopic Techniques: High-resolution NMR (¹H, ¹³C), FT-IR, UV-Vis, Mass Spectrometry (MS), and X-ray crystallography are essential for characterizing synthesized indole derivatives and confirming their structures researchgate.netjbarbiomed.commdpi.comnih.gov. The application of advanced NMR techniques, such as 2D NMR, and high-resolution mass spectrometry will continue to be vital for detailed structural elucidation and purity assessment of novel this compound derivatives.
Kinetic and Mechanistic Studies: Combining experimental kinetic studies with computational modeling can provide a comprehensive understanding of reaction dynamics. Future research on this compound may involve detailed kinetic analyses and isotope labeling experiments to unravel complex reaction mechanisms, particularly for regioselective C-H functionalization or catalytic transformations.
Table 4: Spectroscopic and Computational Tools for Indole Chemistry
| Tool/Technique | Application Area | Specific Use Cases | Representative Reference |
| Density Functional Theory (DFT) | Mechanistic elucidation, energy barrier calculation, regioselectivity | Predicting transition states, understanding reaction pathways, electronic properties | rsc.orgresearchgate.netresearchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Structural characterization, purity assessment | Confirming connectivity, identifying functional groups, determining substitution patterns | researchgate.netjbarbiomed.commdpi.comnih.gov |
| FT-IR Spectroscopy | Functional group identification | Detecting characteristic vibrational frequencies of functional groups | researchgate.netjbarbiomed.commdpi.com |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation | High-resolution MS for exact mass, fragmentation patterns | jbarbiomed.commdpi.comnih.gov |
| X-ray Diffraction (XRD) | Definitive structural determination of crystalline solids | Determining bond lengths, angles, unit cell parameters, absolute stereochemistry | researchgate.netnih.gov |
| Kinetic Studies | Reaction rate determination, mechanism elucidation | Rate laws, activation parameters, identification of intermediates | researchgate.netcopernicus.org |
| Time-Dependent DFT (TD-DFT) | Spectroscopic property prediction (e.g., UV-Vis) | Predicting electronic transitions and absorption spectra | researchgate.net |
By leveraging these emerging trends, the future of this compound chemistry holds significant promise for the development of more efficient, selective, and sustainable synthetic methodologies, paving the way for novel applications in various scientific disciplines.
Compound List:
this compound
Indoles
Indole derivatives
3-carbonylindoles
Benzo[b]thiophene-3-carboxaldehyde
3-substituted indoles
2,3-disubstituted indoles
Bis(indolyl)methanes (BIMs)
N-tosylated compounds
3-ethyl-1H-indole derivatives
Indole amines
N-alkyl/aralkyl indoles
2-aryl-3-arylcarbonylindole
Indole-3-carbinol
Di-indol-3-yl disulfides
Hetero-annulated indole derivatives
2-aroylindole
2-alkyl-substituted indoles
2,3-disubstituted unprotected indoles
2-(thiophen-2-yl)-1H-indole
4,6-dimethoxy-2,3-diphenyl-1H-indole
4,5,6-trimethoxy-2,3-diphenyl-1H-indole-7-carbaldehyde
N-(3‴-chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine
N-(3‴-chlorophenyl) (4,5,6-trimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine
6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives
2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate (B104242)
Tryptophan
Tryptamines
Tryptolines
Carbazoles
Indolines
Aniline derivatives
2-alkynylanilines
2-vinylanilines
Phenylhydrazines
Ketones
Aldehydes
Diazo compounds
Maleimides
Succinimides
Alkenes
Arenes
Pyran-annulated indole analogs
Spiro [indole-thiazolidines] compounds
Fluorinated indole derivatives
Cyclic imide
Pyrimidine scaffolds
N-acylindoles
N-benzyl-protected indole
N-(2-pyridylmethyl)-substituted indole
2-aryl-N-sulfonylaziridines
N-tosylaziridines
Tosyl group
Imidazolidinone pharmacophores
Meloxicam
Ibuprofen
Donepezil
Galantamine
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 2-butyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via transition metal-catalyzed reactions (e.g., Pd- or Rh-mediated cross-coupling) or electrophilic substitution on indole precursors. Optimization involves adjusting catalyst loading (e.g., 1–5 mol%), temperature (80–120°C), and solvent polarity (e.g., DMF, THF). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-reaction, column chromatography with gradient elution (hexane/ethyl acetate) isolates the product. Reaction yields improve with inert atmospheres (N₂/Ar) and moisture control .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystallographic parameters. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallization in mixed solvents (e.g., CH₂Cl₂/hexane) enhances crystal quality .
Q. How can researchers ensure purity and reproducibility in this compound synthesis?
- Methodological Answer : Purity is verified via melting point analysis, HPLC (>95% peak area), and elemental analysis (C, H, N within ±0.4% of theoretical values). Reproducibility requires strict control of stoichiometry, reaction time, and purification protocols. Batch-to-batch consistency is confirmed through comparative NMR and chromatographic profiling. Impurity profiling via LC-MS identifies byproducts for iterative process refinement .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?
- Methodological Answer : SAR studies involve systematic substitution at the indole core (C-2, C-3, C-5 positions) and alkyl chain modification. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational docking (AutoDock, Schrödinger) to correlate structural motifs with activity. Free-energy perturbation (FEP) calculations predict binding affinities. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against off-targets validate specificity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies arise from solvation effects, protein flexibility, or assay variability. Address these by:
- Replicating assays under standardized conditions (pH, temperature).
- Using orthogonal techniques (e.g., SPR for binding kinetics, ITC for thermodynamics).
- Applying machine learning (Random Forest, SVM) to refine QSAR models with larger datasets.
- Cross-validating crystallographic data (e.g., Protein Data Bank entries) to verify binding poses .
Q. How can experimental phasing in crystallography improve structural insights into this compound-protein complexes?
- Methodological Answer : For macromolecular complexes, employ SHELXC/D/E pipelines for experimental phasing. Soak crystals with heavy atoms (e.g., Hg, Pt derivatives) or use anomalous scattering (S-SAD) at synchrotron facilities. Refinement with SHELXL incorporates TLS parameters to model anisotropic displacement. Validate electron density maps (2Fo-Fc, Fo-Fc) to confirm ligand occupancy and hydrogen-bonding networks .
Q. What methodologies are recommended for assessing the environmental and toxicological profiles of this compound derivatives?
- Methodological Answer : Conduct acute toxicity studies in vitro (Ames test, hepatocyte viability) and in vivo (rodent LD₅₀). Environmental impact is assessed via biodegradation (OECD 301F) and bioaccumulation (logP, BCF models). Waste management follows protocols for halogenated organics: neutralization, solidification, and disposal via licensed facilities. Safety protocols include PPE (gloves, goggles) and fume hoods during handling .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
